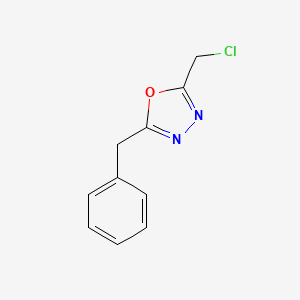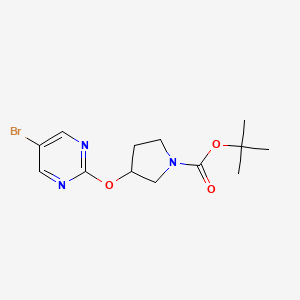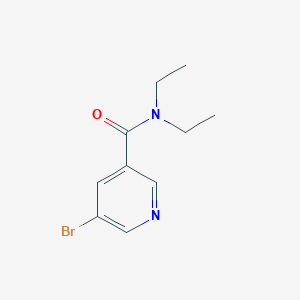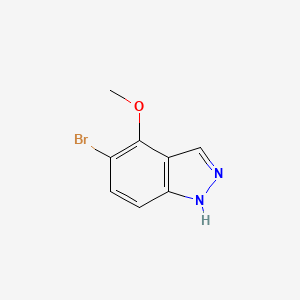
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use in creating biologically active derivatives that could serve as drugs or insecticides .
Synthesis Analysis
The synthesis of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide (V). This method is advantageous due to the high yields of the targeted oxadiazoles and the simplicity of the procedure, which does not require the purification of intermediate compounds. This approach is suitable for preparing a wide range of 5-aryl-2-chloromethyl-1,3,4-oxadiazoles and some derivatives with heterocyclic substituents .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed through various spectroscopic techniques such as 1H NMR, FT-IR, and MS. The presence of the chloromethyl group in the molecule allows for further chemical modification, making these compounds versatile intermediates for the synthesis of more complex molecules .
Chemical Reactions Analysis
The chloromethyl group in this compound is reactive and can undergo nucleophilic substitution reactions. This reactivity has been exploited to create a variety of substituted oxadiazoles, such as those containing benzothiazolylthiol groups, by reacting with 2-mercaptobenzothiazole in the presence of sodium methylate . Additionally, the chloromethyl group can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds exhibit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm and emissive maximum wavelengths ranging from 334 nm to 362 nm. This luminescent characteristic suggests potential applications in materials science, particularly as purple luminescent materials .
Safety and Hazards
The safety data sheet for a similar compound, benzyl chloride, indicates that it is classified as a flammable liquid, and it can cause acute toxicity if swallowed or inhaled . It can also cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Benzimidazole derivatives have been extensively studied for their wide range of pharmacological applications . The future research directions could involve exploring the potential applications of “2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole” in various fields, such as medicinal chemistry, given its structural similarity to benzimidazole derivatives.
properties
IUPAC Name |
2-benzyl-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUSDXWUQFEAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634381 |
Source


|
| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36646-13-6 |
Source


|
| Record name | 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)
